molecular formula C12H10N4O B14383821 8-(4-Methoxyphenyl)[1,2,4]triazolo[4,3-a]pyrazine CAS No. 88066-82-4

8-(4-Methoxyphenyl)[1,2,4]triazolo[4,3-a]pyrazine

Cat. No.: B14383821
CAS No.: 88066-82-4
M. Wt: 226.23 g/mol
InChI Key: GBZZDFRXTIVTTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-(4-Methoxyphenyl)[1,2,4]triazolo[4,3-a]pyrazine is a heterocyclic compound that belongs to the class of triazolopyrazines. These compounds are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry. The structure of this compound consists of a triazole ring fused to a pyrazine ring, with a methoxyphenyl group attached at the 8th position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(4-Methoxyphenyl)[1,2,4]triazolo[4,3-a]pyrazine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-chloropyrazine with hydrazine hydrate to form 2-hydrazinopyrazine. This intermediate is then reacted with 4-methoxybenzaldehyde under acidic conditions to yield the desired triazolopyrazine compound .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

8-(4-Methoxyphenyl)[1,2,4]triazolo[4,3-a]pyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

8-(4-Methoxyphenyl)[1,2,4]triazolo[4,3-a]pyrazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-(4-Methoxyphenyl)[1,2,4]triazolo[4,3-a]pyrazine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain kinases, such as c-Met and VEGFR-2, by binding to their active sites. This inhibition disrupts the signaling pathways involved in cell proliferation and survival, leading to antiproliferative effects in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazolo[4,3-a]quinoxaline: Known for its antiviral and antimicrobial activities.

    1,2,4-Triazolo[4,3-a]pyridine: Studied for its anti-inflammatory and analgesic properties.

    1,2,4-Triazolo[4,3-a]thiadiazine: Investigated for its enzyme inhibitory activities.

Uniqueness

8-(4-Methoxyphenyl)[1,2,4]triazolo[4,3-a]pyrazine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the methoxyphenyl group enhances its ability to interact with various biological targets, making it a valuable compound in medicinal chemistry .

Properties

CAS No.

88066-82-4

Molecular Formula

C12H10N4O

Molecular Weight

226.23 g/mol

IUPAC Name

8-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazine

InChI

InChI=1S/C12H10N4O/c1-17-10-4-2-9(3-5-10)11-12-15-14-8-16(12)7-6-13-11/h2-8H,1H3

InChI Key

GBZZDFRXTIVTTD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NC=CN3C2=NN=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.